molecular formula C18H20O4 B8337975 3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid

Cat. No. B8337975
M. Wt: 300.3 g/mol
InChI Key: HWFGXLBTBXBMPO-UHFFFAOYSA-N
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Patent
US06362360B1

Procedure details

Lithium hydroxide hydrate (7.4 g; 177 mmole) dissolved in water (150 ml) was added to a solution of 3-(4-benzyloxyphenyl)-2-ethoxypropanoic acid ethyl ester (23.25 g; 70.8 mmole) in dioxane (150 ml). After stirring at room temperature over night dioxane was evaporated in vacuo, water was added and the mixture was washed with diethyl ether. The water phase was acidified with hydrochloric acid (1 M) and the crude product was extracted with ethyl acetate, washed with water and brine, dried and the solvent was evaporated in vacuo to give 21.1 g (yield 99.2%) of 3-(4benzyloxyphenyl)-2-ethoxypropanoic acid.
Name
Lithium hydroxide hydrate
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-(4-benzyloxyphenyl)-2-ethoxypropanoic acid ethyl ester
Quantity
23.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7](=[O:27])[CH:8]([O:24][CH2:25][CH3:26])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:12][CH:11]=1)C>O.O1CCOCC1>[CH2:17]([O:16][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH:8]([O:24][CH2:25][CH3:26])[C:7]([OH:27])=[O:6])=[CH:15][CH:14]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide hydrate
Quantity
7.4 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
3-(4-benzyloxyphenyl)-2-ethoxypropanoic acid ethyl ester
Quantity
23.25 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo, water
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 99.2%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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